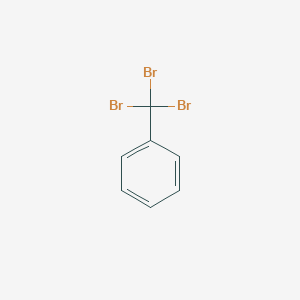

(Tribromomethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

tribromomethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDRXYIEGOGRAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50447002 | |

| Record name | Benzene, (tribromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2489-03-4 | |

| Record name | Benzene, (tribromomethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50447002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies

Direct Halogenation Strategies

Direct halogenation involves the substitution of the three hydrogen atoms of the methyl group in toluene (B28343) with bromine atoms. This free-radical halogenation is the most common approach for synthesizing (tribromomethyl)benzene.

Photothermal methods utilize light energy, often in combination with heat, to initiate and sustain the radical bromination of the benzylic position. The exposure of a reaction mixture containing an alkylbenzene and a brominating agent to a light source, such as a tungsten lamp, facilitates the homolytic cleavage of the bromine source, generating the bromine radicals necessary for the chain reaction. beilstein-journals.orglookchem.com This technique is effective for the polybromination of methyl groups on aromatic rings. oup.com

The process begins with the photolytically generated bromine radical abstracting a benzylic hydrogen from toluene, forming a stabilized benzyl (B1604629) radical and hydrogen bromide. beilstein-journals.org This benzyl radical then reacts with a bromine molecule to yield benzyl bromide and another bromine radical, continuing the chain process. Repeated steps lead to the formation of (dibromomethyl)benzene (B1582451) and finally (tribromomethyl)benzene. The choice of solvent can influence the reaction rate, with carbon tetrachloride being a common medium. oup.com While effective, prolonged irradiation can sometimes lead to side reactions, such as the debrominative coupling of (tribromomethyl)benzenes to form stilbene (B7821643) derivatives. oup.comresearchgate.net

N-Bromosuccinimide (NBS) is a widely used reagent for benzylic bromination as it provides a low, constant concentration of molecular bromine, which can suppress competing electrophilic addition or substitution reactions on the aromatic ring. masterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, is typically initiated by light or a radical initiator. masterorganicchemistry.com

The synthesis of (tribromomethyl)benzene from toluene using NBS is a standard method. vedantu.com The reaction is often carried out in a nonpolar solvent like carbon tetrachloride (CCl₄) or benzene (B151609) under reflux or irradiation. oup.comgoogle.com The use of an excess of NBS is necessary to achieve tribromination. For instance, reacting toluene with over three molar equivalents of NBS under photothermal conditions in CCl₄ yields (tribromomethyl)benzene as the major product. oup.com The solvent plays a crucial role; reactions in carbon tetrachloride are generally faster and can be more selective for side-chain bromination compared to reactions in benzene. oup.comgoogle.com The presence of substituents on the toluene ring can affect the outcome, with ortho-substituted toluenes often yielding only the (dibromomethyl) derivative, whereas meta- and para-substituted toluenes can be converted to their corresponding (tribromomethyl)benzenes. lookchem.comoup.com

Table 1: NBS Bromination of Substituted Toluenes

| Starting Material | Solvent | Product | Yield | Citation |

|---|---|---|---|---|

| Toluene | Carbon Tetrachloride | (Tribromomethyl)benzene | 64% | oup.com |

| 1,3,5-Trimethylbenzene | Carbon Tetrachloride | 1,3,5-Tris(tribromomethyl)benzene | 79% | google.comgoogle.com |

This table presents data on the synthesis of tribromomethyl derivatives using N-Bromosuccinimide (NBS) under different conditions.

While radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide are commonly used to start the chain reaction for benzylic bromination, true catalytic methods for side-chain tribromination are less common than for other halogenations. ecust.edu.cngla.ac.uk The process typically relies on photolytic or thermal initiation. beilstein-journals.org Lewis acids, which are often used to catalyze electrophilic aromatic substitution (ring bromination), must be avoided to ensure selectivity for the side chain. beilstein-journals.org

However, the term "catalytic" can be applied to the role of certain species that facilitate the halogenation process. For instance, some methods employ catalyst-free conditions, relying on photo-oxidation with bromine in an aqueous medium. d-nb.info The focus remains on generating bromine radicals selectively at the benzylic position. The challenge in catalytic systems is to promote the exhaustive bromination to the tribromomethyl stage without promoting unwanted side reactions or ring halogenation.

Indirect Synthetic Routes and Precursor Transformations

Indirect methods involve the synthesis of (tribromomethyl)benzene from molecules that are already functionalized. This includes the conversion of other alkyl-substituted benzenes or transforming existing functional groups into the desired tribromomethyl moiety.

The synthesis of (tribromomethyl)benzene is a prime example of the conversion of an alkyl-substituted benzene derivative. The starting material, toluene, is the simplest alkylbenzene. lookchem.com The principles of direct halogenation with reagents like NBS or molecular bromine under radical conditions are applied to other alkylbenzenes as well. google.com For example, dimethyl- and trimethylbenzenes can be brominated to yield bis- or tris(tribromomethyl)benzene derivatives. oup.comgoogle.com

The success of these conversions is highly dependent on the substitution pattern of the aromatic ring. The absence of substituents at the ortho positions generally allows for the formation of the (tribromomethyl)benzene product. lookchem.comoup.com Conversely, ortho-substituted methylbenzenes tend to yield (dibromomethyl)benzenes as the main product, likely due to steric hindrance impeding the final bromination step. oup.comresearchgate.net Furthermore, the electronic nature of the substituents can influence the reactivity of the benzylic position, although the radical mechanism is less sensitive to these effects than ionic reactions.

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. wikipedia.orgfiveable.me The conversion of a methyl group (-CH₃) into a tribromomethyl group (-CBr₃) is a classic example of such a transformation. pressbooks.pub This specific FGI is achieved through radical substitution reactions as detailed previously.

Beyond the direct conversion of a methyl group, other FGIs can be part of a synthetic route to substituted (tribromomethyl)benzenes. A synthetic plan might involve first performing the tribromination of a simple precursor like p-tolunitrile (B1678323) (4-methylbenzonitrile) and then, if needed, converting the nitrile group into another functional group like a carboxylic acid or an amide. google.com This strategic approach allows for the synthesis of complex molecules where direct bromination of the final target might be problematic due to incompatible functional groups. The benzylic tribromination itself is a key FGI that transforms a simple alkylarene into a versatile intermediate, as the tribromomethyl group can participate in further reactions. pressbooks.pub For instance, the resulting benzyl bromides are reactive and can be displaced by various nucleophiles. gla.ac.uk Another potential, though less common, FGI could be the halogen exchange of (trichloromethyl)benzene to yield (tribromomethyl)benzene.

Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of (Tribromomethyl)benzene synthesis, this involves a shift away from traditional methods that often utilize toxic solvents and produce significant waste.

A significant advancement in the synthesis of halogenated organic compounds is the move towards solvent-free reaction conditions. researchgate.netresearchgate.netrsc.orgijisrt.com This approach not only reduces the environmental footprint by eliminating volatile organic compounds (VOCs) but can also lead to increased reaction rates and simpler product isolation. ijisrt.com For instance, solvent-less protocols have demonstrated remarkable acceleration of reactions, sometimes occurring at ambient temperatures. ijisrt.com

Several innovative brominating systems have been developed to enhance atom economy and avoid the use of hazardous reagents. These include:

NaBr–NaBrO₃–NaCl: This eco-friendly brominating agent, which can be sourced from bromine recovery plants, has proven to be efficient and non-hazardous. acs.org

NaBr–H₂O₂ and HBr–H₂O₂: These systems utilize hydrogen peroxide as an oxidant, offering a greener alternative to traditional methods. acs.org

N-Bromosuccinimide (NBS): While a common reagent for benzylic bromination, its use often requires chlorinated solvents like carbon tetrachloride, which is a toxic and ozone-depleting substance. beilstein-journals.orgacs.org Efforts have been made to replace CCl₄ with more environmentally benign solvents. acs.org

The following table summarizes different brominating agents and their environmental considerations:

| Brominating Agent/System | Advantages | Disadvantages | Key Research Findings |

| NaBr–NaBrO₃–NaCl | Eco-friendly, non-hazardous, can be sourced from recovery plants. acs.org | May require specific conditions for optimal efficiency. | Achieved 79.7% Br atom efficiency in water and 98.2% in dichloroethane (though the latter is not eco-friendly). acs.org |

| HBr–H₂O₂ | Uses a green oxidant (H₂O₂). acs.org | Reaction conditions need careful control. | Investigated as an alternative to liquid Br₂. acs.org |

| N-Bromosuccinimide (NBS) | Selective for benzylic bromination. beilstein-journals.org | Traditionally used with hazardous solvents like CCl₄. acs.org | Can be used with greener solvents or under photochemical activation to avoid harsh initiators. acs.org |

The development of sustainable catalysts is crucial for greening the synthesis of (Tribromomethyl)benzene. These catalysts should be efficient, selective, reusable, and environmentally benign.

Light-induced, or photochemical, bromination represents a sustainable approach as it can often proceed without the need for chemical radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN), both of which pose explosive risks. acs.orgrsc.org Visible light can be used to activate the reaction, providing a greener alternative to traditional thermal initiation. acs.org Photolytic cleavage of molecular bromine generates bromine radicals that preferentially attack the benzylic position of toluene, leading to the formation of brominated products. beilstein-journals.org

Metal-based catalysts have also been explored for their potential in sustainable bromination. For example, indium chloride has been reported as a water-tolerant green catalyst for benzylic bromination, showing high activity with various toluene derivatives in continuous flow systems. rsc.org Vanadium and molybdenum catalysts have also been used for the bromination of toluene using H₂O₂ as the primary oxidant and KBr as the bromine source, in an efficient process that can be conducted without additional solvents. acs.orgresearchgate.net

Here is a table detailing sustainable catalytic approaches:

| Catalytic System | Catalyst Type | Key Features | Research Highlights |

| Photochemical Bromination | Light (Visible) | Avoids chemical initiators, can be more selective. beilstein-journals.orgacs.org | Enables benzylic bromination of p-toluic acid using visible light. acs.org |

| Indium Chloride | Lewis Acid | Water-tolerant, effective in continuous flow. rsc.org | Achieved good yields (59–77%) and improved selectivity for benzylic bromination. rsc.org |

| Vanadium(V) and Molybdenum(VI) | Transition Metal | Efficient without additional solvent, uses H₂O₂ as oxidant. acs.orgresearchgate.net | Allows for recycling of the catalytic phase. acs.orgresearchgate.net |

| Ionic Liquids (e.g., [C₄Py]NO₃) | Metal-Free | Can be reused, facilitates aerobic bromination. nih.gov | Enables controllable mono-, di-, and multi-bromination by adjusting reaction conditions. nih.gov |

These advanced methodologies, rooted in the principles of green chemistry, are paving the way for more sustainable and efficient production of (Tribromomethyl)benzene and other halogenated compounds.

Elucidation of Chemical Reactivity and Reaction Mechanisms

Reactions of the Tribromomethyl Substituent

The primary reaction pathways for the tribromomethyl group involve the cleavage of the carbon-bromine (C-Br) bonds. These reactions can proceed through either nucleophilic substitution or radical processes, making (tribromomethyl)benzene a versatile precursor in organic synthesis.

Nucleophilic Substitution Reactions

The tribromomethyl group is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the three bromine atoms, which polarizes the C-Br bonds and makes the benzylic carbon electrophilic. The stability of the potential benzyl (B1604629) carbocation intermediate also favors substitution reactions.

(Tribromomethyl)benzene and its derivatives are effective reagents for the synthesis of aminoalkyl compounds and quaternary ammonium (B1175870) salts (QAS). The reaction typically involves the displacement of one or more bromide ions by primary, secondary, or tertiary amines. For instance, polysubstituted bromomethylbenzene derivatives readily react with N,N-dimethyl-1-alkylamines to form dimeric, trimeric, and tetrameric QAS. nih.gov These reactions are often carried out in a solvent like propanol. nih.gov

A systematic approach to synthesizing multicationic QAS involves the reaction of 1,3,5-tris(bromomethyl)benzene (B90972) with alkyldimethylamines, leading to high yields (84–99%) of tris-cationic compounds. nih.gov These reactions demonstrate the utility of poly(bromomethyl)benzenes as cores for creating complex ammonium salts. The synthesis of these derivatives is often confirmed using spectroscopic methods such as FT-IR, 1H-NMR, and 13C-NMR. nih.gov

The reaction of bromobenzene (B47551) derivatives with alkane amines can also proceed via aliphatic nucleophilic substitution to produce alkane ammonium bromide, which can be an intermediate in the synthesis of other complex materials like perovskite nanocrystals. rsc.orgresearchgate.net

Table 1: Synthesis of Quaternary Ammonium Salts from Bromomethylbenzene Derivatives

| Starting Material | Amine Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 1,4-bis(bromomethyl)benzene | N,N-dimethyl-1-alkylamines | Dimeric QAS | Not specified | nih.gov |

| 1,3,5-tris(bromomethyl)benzene | N,N-dimethyl-1-alkylamines | Trimeric QAS | Not specified | nih.gov |

| 1,2,4,5-tetrakis(bromomethyl)benzene | N,N-dimethyl-1-alkylamines | Tetrameric QAS | Not specified | nih.gov |

| 1,3,5-tris(bromomethyl)benzene | Alkyldimethylamines | Tris-cationic QAS | 84-99 | nih.gov |

This table summarizes the types of quaternary ammonium salts (QAS) synthesized from various bromomethylbenzene precursors and amine reagents, along with reported yields where available.

The trifunctional nature of molecules like 1,3,5-tris(bromomethyl)benzene makes them ideal building blocks, or cores, for the synthesis of tripodal ligands and dendrimers. scientificlabs.iechemicalbook.comsigmaaldrich.com These reactions leverage the three reactive bromomethyl groups to build larger, branched structures. researchgate.net

One common strategy involves the coupling of 1,3,5-tris(bromomethyl)benzene with appropriate nucleophiles. redalyc.org For example, it can be used to synthesize trifluoroacetamide (B147638) derivative triaza researchgate.netcyclophanes and is a key monomer for creating light-emitting oligomers and dendrimers. scientificlabs.iesigmaaldrich.com The synthesis of zero-generation dendrimers has been achieved by derivatizing bromomethyl arenes, including 1,3,5-tris(bromomethyl)benzene and 1,2,4,5-tetrakis(bromomethyl)benzene, with diethanolamine (B148213) to create water-soluble compounds with multiple hydroxyl terminal groups. researchgate.net

However, the reactivity can be influenced by steric factors and reaction conditions. In one study, the attempted synthesis of a G-2 dendrimer by reacting 1,3,5-tris(bromomethyl)benzene with a G-1 dendron as the nucleophile was unsuccessful, leading to decomposition of the dendron instead. beilstein-journals.org This highlights the careful optimization required for these complex syntheses. In contrast, other methods have successfully used 1,3,5-tris(bromomethyl)benzene to create star-shaped oligomers and first-generation conjugated dendrimers with high fluorescence quantum yields. scispace.com

Table 2: Examples of Ligands and Dendrimers Synthesized from (Tribromomethyl)benzene Derivatives

| Core Molecule | Reactant/Building Block | Product Type | Application/Significance | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Triptycene monomers | Microporous polymer | Selective adsorption of CO₂ and H₂ | scientificlabs.iesigmaaldrich.com |

| 1,3,5-Tris(bromomethyl)benzene | Polybenzimidazole (PBI) | Cross-linked polymer | Proton exchange membranes (PEMs) for fuel cells | scientificlabs.iesigmaaldrich.com |

| 1,3,5-Tris(bromomethyl)benzene | Diethanolamine | Zero-generation dendrimer | Water-soluble, 6 hydroxyl terminal groups | researchgate.net |

| 1,3,5-Tris(bromomethyl)benzene | 4-Formyl triphenylamine | Star-shaped oligomer | Light-emitting materials for OLEDs | scispace.com |

| 1,3,5-Tris(bromomethyl)benzene | Alkyl-4-toluene sulfonamide | Tripodal ligand | Ligand design | redalyc.org |

This table showcases the versatility of 1,3,5-tris(bromomethyl)benzene as a core molecule for creating diverse macromolecular structures and functional materials.

(Tribromomethyl)benzene and its poly(bromomethylated) analogues are effective initiators for Atom Transfer Radical Polymerization (ATRP). rsc.org ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity. The C-Br bonds in the initiator are homolytically cleaved in the presence of a transition-metal catalyst (typically a copper(I) complex) to generate a radical that initiates polymerization. acs.org

Multifunctional initiators like tetrakis(bromomethyl)benzene and hexakis(bromomethyl)benzene (B1581562) have been used to synthesize four-arm and six-arm star polymers of monomers like methyl methacrylate (B99206) and styrene. researchgate.netacs.org The efficiency of these initiators is often high, with experimental molecular weights of the resulting polymers agreeing well with theoretical predictions. researchgate.net For the polymerization to be well-controlled, the halide group must be able to migrate rapidly and selectively between the growing polymer chain and the transition-metal complex. acs.org

The synthetic pathway often involves dissolving the initiator and monomer in a suitable solvent, like benzene (B151609), with a catalyst system such as CuBr/2,2'-bipyridine. researchgate.net Kinetic studies of these polymerizations typically show a first-order relationship with respect to the monomer concentration. researchgate.net

Nucleophilic substitution reactions on benzylic halides like (tribromomethyl)benzene can proceed through different mechanisms, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways.

The SN1 mechanism involves a two-step process where the leaving group (bromide) first departs to form a carbocation intermediate, which is then attacked by the nucleophile. libretexts.org The benzylic position is capable of stabilizing a carbocation through resonance with the benzene ring, making the SN1 pathway plausible.

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. libretexts.org This pathway results in an inversion of stereochemical configuration if the carbon is chiral. libretexts.org

For benzylic halides, the choice between SN1 and SN2 is influenced by the substrate structure, the nucleophile's strength, the leaving group's ability, and the solvent's polarity. While primary benzylic halides tend to favor SN2, the presence of three bromine atoms in (tribromomethyl)benzene complicates this prediction. The substitution can also be part of more complex reaction sequences, such as the SNAr (nucleophilic aromatic substitution) mechanism, if there are strong electron-withdrawing groups on the aromatic ring itself. libretexts.org Some studies suggest that substitution reactions on haloarenes can also proceed via radical mechanisms, such as the SRN1 pathway, involving radical anions as intermediates. conicet.gov.ar

Radical Processes Involving C-Br Bonds

Beyond ATRP, the C-Br bonds in (tribromomethyl)benzene are susceptible to homolytic cleavage to form a benzylic radical. This reactivity is driven by the relative stability of the resulting benzyl radical, which is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.com The bond dissociation energy for benzylic C-H bonds is significantly lower than for other alkyl C-H bonds, making radical formation at this position favorable. masterorganicchemistry.com

This principle is exploited in benzylic bromination reactions, where reagents like N-bromosuccinimide (NBS) under light or heat initiation are used to selectively brominate the benzylic position of alkylbenzenes. masterorganicchemistry.com The mechanism proceeds via a radical chain reaction. libretexts.org

The tribromomethyl group itself can be involved in radical processes. For example, the tribromomethyl radical (•CBr₃) can be generated from sources like carbon tetrabromide (CBr₄) under photoredox conditions. lookchem.comrsc.org This radical can then participate in reactions such as abstracting a hydrogen atom to initiate other radical transformations. rsc.org The photolysis (cleavage by light) of molecules is a common method for generating radicals, as the energy from UV or visible light can be sufficient to break covalent bonds homolytically. The photolysis of related aromatic compounds has been shown to produce radical intermediates. nsc.ru

Elimination Reactions and Carbene/Carbenoid Chemistry

The tribromomethyl group is a potential precursor for the generation of dibromocarbene (:CBr₂), a highly reactive intermediate. This transformation is typically achieved through an α-elimination reaction, which involves the removal of a proton and a bromide ion from the same carbon atom.

The process generally requires a strong, non-nucleophilic base. When (tribromomethyl)benzene is treated with a strong base, such as potassium tert-butoxide, the base can abstract the benzylic proton (if one were present). However, in (tribromomethyl)benzene, there is no α-proton. Instead, a related reaction can occur where a base attacks a bromine atom, leading to the formation of a carbanion, which then loses a bromide ion to form the carbene. More commonly, dibromocarbene is generated from bromoform (B151600) (CHBr₃) using a strong base in a two-phase system with a phase-transfer catalyst. sioc-journal.cnorgsyn.org While direct generation from (tribromomethyl)benzene is less common, the underlying principle involves the formation of a transient tribromomethyl anion (Ph-CBr₂⁻), which can then eliminate a bromide ion (Br⁻) to yield phenyl(bromo)carbene. Theoretical studies have explored the addition of tribromomethyl carbanions to carbonyl groups as a competing pathway to carbene addition. researchgate.netscispace.com

Aromatic Ring Reactivity and Substituent Effects

Influence of Tribromomethyl Group on Electrophilic Aromatic Substitution

The tribromomethyl (-CBr₃) group exerts a significant electronic influence on the aromatic ring, which dictates the outcome of electrophilic aromatic substitution (EAS) reactions.

Deactivating Nature: The -CBr₃ group is strongly electron-withdrawing due to the high electronegativity of the three bromine atoms. This is primarily an inductive effect (-I effect), which pulls electron density away from the benzene ring. askfilo.com As a result, the ring becomes less nucleophilic and therefore less reactive towards electrophiles. This makes the -CBr₃ group a deactivating group, slowing down the rate of EAS compared to benzene. chegg.com

Meta-Directing Influence: The deactivating nature of the -CBr₃ group also determines the regioselectivity of the substitution. When an electrophile attacks the ortho or para positions, one of the resonance structures for the resulting carbocation intermediate (the sigma complex) places the positive charge on the carbon atom directly attached to the -CBr₃ group. This structure is highly destabilized by the adjacent electron-withdrawing group. In contrast, attack at the meta position avoids placing the positive charge on this carbon. Consequently, the transition state leading to the meta product is lower in energy, and the meta-substituted product is formed preferentially. chegg.comyoutube.commasterorganicchemistry.com

Table 1: Influence of the -CBr₃ Group on Electrophilic Aromatic Substitution

| Feature | Description | Rationale |

| Reactivity | Deactivating | The -CBr₃ group is strongly electron-withdrawing due to the inductive effect (-I) of the three bromine atoms, reducing the electron density of the benzene ring. askfilo.com |

| Directing Effect | Meta-director | The electron-withdrawing nature destabilizes the carbocation intermediates formed during ortho and para attack, making the meta position the most favorable for substitution. chegg.comyoutube.com |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The (tribromomethyl)benzene scaffold can be involved in metal-catalyzed cross-coupling reactions, although the reactivity of the C(sp³)-Br bonds differs significantly from the C(sp²)-X bonds typically used in these reactions.

Suzuki-Miyaura Reaction: The classic Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide, typically an aryl or vinyl halide. harvard.edulibretexts.orgwikipedia.org For a molecule like (tribromomethyl)benzene itself, direct participation in a Suzuki reaction at the aromatic ring is not possible without a leaving group (like a halogen or triflate) on the ring. However, if a halogen is present on the aromatic ring (e.g., 1-bromo-4-(tribromomethyl)benzene), sequential cross-coupling can be achieved. The difference in reactivity between the C(sp²)-Br and C(sp³)-Br bonds allows for selective reactions. nih.gov The aryl bromide would typically react first under standard Suzuki conditions. In some contexts, the tribromomethyl group itself has been noted to potentially act as a leaving group in certain cross-coupling reactions, though this is not its primary role.

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Similar to the Suzuki reaction, the standard Heck protocol requires an aryl or vinyl halide. Therefore, (tribromomethyl)benzene would not be a direct substrate unless it is first halogenated on the aromatic ring. For example, 1,3,5-tribromo-2,4,6-trienylbenzenes have been used in intramolecular triple Heck reactions to synthesize complex tetracyclic systems. nih.gov The tribromomethyl group's C(sp³)-Br bonds are not suitable substrates for the oxidative addition step in the conventional Heck mechanism. Instead, these bonds are more prone to radical reactions like ATRA. acs.orgmdpi.comresearchgate.net

The primary utility of the tribromomethyl group in the context of these named reactions is often as a precursor. For instance, it can be hydrolyzed to a carboxylic acid, which can then be converted into other functionalities more suitable for cross-coupling.

Kinetic and Thermodynamic Studies of Transformations

Kinetic and thermodynamic studies of transformations involving (tribromomethyl)benzene often focus on its formation via the free-radical bromination of toluene (B28343). This process occurs sequentially, with toluene first converting to benzyl bromide, then to (dibromomethyl)benzene (B1582451), and finally to (tribromomethyl)benzene. researchgate.netresearchgate.net

The formation of (tribromomethyl)benzene from toluene proceeds through a free-radical chain mechanism, where the rate-determining step for each bromination is the abstraction of a benzylic hydrogen atom by a bromine radical. aip.orgmasterorganicchemistry.com The activation energy for this hydrogen abstraction is a critical factor in determining the reaction rate.

Theoretical studies using density functional theory (DFT) and other computational methods have been employed to determine the energy profiles for the sequential bromination of toluene's methyl group. researchgate.netkaust.edu.saresearchgate.net These calculations reveal the activation energies associated with the transformation of the benzylic C-H bonds. The activation energy for hydrogen abstraction generally increases as more bromine atoms are added to the methyl group, reflecting the increasing strength of the remaining C-H bonds. However, factors such as solvent polarity can influence the reaction rate, with polar solvents noted to increase the rate of bromination. researchgate.netresearchgate.net

Table 1: Theoretical Activation Energies for Hydrogen Abstraction in the Sequential Bromination of Toluene

| Reaction Step | Reactant | Product Radical | Activation Energy (kcal/mol) |

| 1 | Toluene | Benzyl Radical | ~7.2 aip.org |

| 2 | Benzyl Bromide | (Bromomethyl)phenyl Radical | > 7.2 |

| 3 | (Dibromomethyl)benzene | (Dibromomethyl)phenyl Radical | > Activation Energy of Step 2 |

Note: The table presents a simplified profile. The activation energy for the initial H-abstraction from toluene has been determined experimentally. aip.org Subsequent activation energies are qualitatively higher as electron-withdrawing bromine atoms strengthen the remaining C-H bonds. Detailed computational studies provide precise values for these complex multi-step reactions. researchgate.netresearchgate.netresearchgate.net

The reaction kinetics can exhibit a characteristic induction period, particularly when initiated chemically, which is typical for radical processes. newera-spectro.com The rate can be controlled by optimizing reaction conditions such as temperature and the concentration of the radical initiator. scientificupdate.com

In the free-radical bromination of toluene, the final product is not a single compound but rather a mixture of mono-, di-, and tri-brominated species. scientificupdate.com The distribution of these products is highly dependent on the reaction conditions, including the stoichiometry of the brominating agent (like N-Bromosuccinimide, NBS, or Br₂), reaction time, and temperature. scientificupdate.comwikipedia.org

Achieving a high yield of (tribromomethyl)benzene requires the use of a sufficient excess of the brominating agent and conditions that favor exhaustive bromination. If insufficient brominating agent is used, the reaction will yield a mixture dominated by benzyl bromide and (dibromomethyl)benzene. newera-spectro.comscientificupdate.com

Kinetic studies have shown that the reaction proceeds sequentially. For instance, monitoring the reaction profile shows the concentration of toluene decreasing as benzyl bromide (monobromide) forms. The concentration of benzyl bromide then peaks and declines as it is converted into (dibromomethyl)benzene (dibromide), which in turn is consumed to form the final (tribromomethyl)benzene product. newera-spectro.com This classic sequential reaction profile makes it challenging to isolate the intermediate products selectively and highlights the difficulty in controlling the product distribution. scientificupdate.com

Table 2: Illustrative Product Distribution in Benzylic Bromination vs. Reagent Equivalents

| Reagent Equivalents (e.g., Br₂) | Toluene (%) | Benzyl Bromide (%) | (Dibromomethyl)benzene (%) | (Tribromomethyl)benzene (%) |

| 1.0 | Low | High | Moderate | Low |

| 2.0 | Very Low | Low | High | Moderate |

| >3.0 | Near Zero | Very Low | Low | High |

Note: This table is illustrative, based on the principle of sequential radical halogenation. scientificupdate.com The exact product distribution is sensitive to specific reaction conditions such as the choice of brominating agent (e.g., NBS), solvent, initiator, and temperature. newera-spectro.comscientificupdate.comgla.ac.uk

The selectivity of bromination is generally higher than chlorination, meaning the bromine radical is more selective in which hydrogen it abstracts. masterorganicchemistry.com However, within the benzylic position, the reaction is often unselective, leading to mixtures unless the conditions are carefully controlled to drive the reaction to completion. scientificupdate.comwikipedia.org

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of (Tribromomethyl)benzene. While standard one-dimensional ¹H and ¹³C NMR provide fundamental information, more sophisticated techniques are required to resolve complex structural features and dynamic processes. researchgate.netchemicalbook.com For instance, in the ¹H NMR spectrum of 1,3,5-tris(bromomethyl)benzene (B90972) in CDCl₃, the methylene (B1212753) protons (–CH₂Br) typically appear as a singlet at approximately 4.46 ppm, and the aromatic protons show a singlet at around 7.36 ppm. researchgate.net The ¹³C NMR spectrum shows corresponding signals for the methylene carbon at about 32.2 ppm and the aromatic carbons at approximately 129.6 ppm (CH) and 139.0 ppm (C-Br). researchgate.netchemicalbook.com

For complex derivatives of (Tribromomethyl)benzene or to unambiguously assign all signals, multi-dimensional NMR experiments are indispensable. Techniques such as COSY, HSQC, HMBC, and NOESY provide through-bond and through-space correlations, which are crucial for confirming the molecular structure and stereochemistry. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for piecing together the carbon skeleton and linking different functional groups. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons that are close in space, providing critical information about the molecule's three-dimensional structure and conformation. researchgate.net In studies of analogous complex molecules, NOESY has been used to confirm the spatial proximity between bromomethyl protons and aromatic hydrogens, confirming restricted mobility.

These techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring and the integrity of the tribromomethyl groups.

Table 1: Application of Multi-Dimensional NMR Techniques

| NMR Experiment | Information Provided | Application for (Tribromomethyl)benzene Derivatives |

|---|---|---|

| COSY | ¹H-¹H scalar coupling correlations | Confirms connectivity of protons within the aromatic ring system. |

| HSQC | Direct ¹H-¹³C correlations (¹J_CH_) | Assigns specific proton signals to their directly attached carbon atoms. rsc.org |

| HMBC | Long-range ¹H-¹³C correlations (²⁻³J_CH_) | Establishes connectivity across the molecule, linking bromomethyl groups to the benzene ring. rsc.org |

| NOESY/ROESY | ¹H-¹H through-space correlations (dipolar coupling) | Elucidates spatial relationships and preferred conformations, such as the orientation of the -CH₂Br groups relative to the ring. researchgate.net |

In the solid state, molecules are locked into specific conformations and packing arrangements within a crystal lattice. Solid-state NMR (ssNMR) is uniquely suited to probe this environment. X-ray crystallography of 1,3,5-tris(bromomethyl)benzene reveals that the molecule adopts a conformation with an approximate non-crystallographic C_s point group, where two bromo substituents are on one side of the aromatic ring's plane and the third is on the opposite side. researchgate.net

This fixed conformation in the crystal means that carbon or hydrogen atoms that are chemically equivalent in solution (due to rapid rotation) may become non-equivalent in the solid state. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR can detect these subtle differences. For 1,3,5-tris(bromomethyl)benzene, this could result in the broadening or splitting of the methylene (-CH₂Br) and aromatic carbon signals, reflecting the distinct environments of each group within the crystal packing structure. researchgate.net The crystal structure is heavily influenced by weak intermolecular contacts such as Br⋯Br, C-H⋯Br, and C-H⋯π interactions, which would also affect the chemical shifts observed in an ssNMR spectrum. researchgate.net

The bromomethyl groups in (Tribromomethyl)benzene are not static; they can rotate around the C(aryl)-C(alkyl) single bond. Dynamic NMR (DNMR) spectroscopy is used to study the energetics of such conformational changes. libretexts.org For analogous sterically hindered compounds like 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene (B60834), restricted rotation of the bromomethyl groups can lead to complex or broad NMR signals at room temperature.

Variable-temperature (VT) NMR experiments can resolve these dynamic processes. researchgate.net

At low temperatures , the rotation slows down significantly on the NMR timescale. This "freezes out" the different conformations, leading to the appearance of multiple distinct signals for the non-equivalent protons in each conformer.

At high temperatures , the rotation becomes very fast, and the NMR spectrometer detects only a time-averaged signal, resulting in sharp, averaged peaks.

At intermediate temperatures , where the rate of exchange is comparable to the NMR frequency difference, the signals broaden and coalesce.

By analyzing the changes in the NMR lineshape over a range of temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational flexibility. researchgate.net

Table 2: Effect of Temperature on NMR Spectra in Dynamic Exchange

| Temperature | Rate of Rotation | Observed NMR Spectrum |

|---|---|---|

| Low | Slow | Sharp, distinct signals for each conformer. |

| Intermediate | Comparable to NMR timescale | Broad, coalescing signals. |

| High | Fast | Sharp, time-averaged signals. |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of (Tribromomethyl)benzene and for studying its fragmentation patterns, which can provide structural clues.

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements (typically to within 5 ppm), which allows for the confident determination of a molecule's elemental formula. rsc.orgrsc.org This is particularly important for brominated compounds, as the exact mass accounts for the specific isotopes of bromine (⁷⁹Br and ⁸¹Br). For complex molecules synthesized using (Tribromomethyl)benzene as a building block, HRMS is used to verify that the reaction was successful and that the final product has the correct chemical formula. rsc.org The characteristic isotopic pattern of bromine, with its two abundant isotopes, provides an additional layer of confirmation.

Table 3: Example HRMS Data for a Derivative of 1,3,5-Tris(bromomethyl)benzene Data for 1,3,5-Tris(2-(4-methoxyphenyl)benzimidazol-1-ylmethyl)-2,4,6-trimethylbenzene, a product synthesized from a derivative of the title compound.

| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Source |

|---|

This high level of accuracy definitively confirms the elemental composition of the synthesized molecule. rsc.org

Tandem mass spectrometry (MS/MS) involves selecting a specific parent ion, inducing fragmentation, and then analyzing the resulting daughter ions. This process provides detailed information about the molecule's structure and stability. researchgate.net

In the context of (Tribromomethyl)benzene, a primary fragmentation pathway would involve the sequential loss of bromine atoms and HBr. The NIST mass spectrum for 1,3,5-tris(bromomethyl)benzene shows major peaks at m/z values corresponding to fragments after such losses. nih.gov

MS/MS is particularly insightful when (Tribromomethyl)benzene is used as a chemical linker. In one study, it was used to create a rigid tricyclic peptide. researchgate.net MALDI-TOF MS/MS analysis showed that the resulting tricyclic structure was extremely stable, exhibiting almost no fragmentation under conditions that caused its more flexible, monocyclic precursor to break apart into numerous fragments. This demonstrates how MS/MS can be used not only to sequence fragments but also to gain information about molecular topology and stability. researchgate.net

Table 4: Common Fragments of (Tribromomethyl)benzene in Mass Spectrometry

| Fragment Ion | Description |

|---|---|

| [M-Br]⁺ | Loss of one bromine atom |

| [M-HBr]⁺ | Loss of hydrogen bromide |

| [M-CH₂Br]⁺ | Loss of a bromomethyl group |

X-ray Crystallography and Diffraction Studies

X-ray crystallography provides definitive information on the three-dimensional structure of (tribromomethyl)benzene derivatives, revealing precise molecular geometries and the nature of their packing in the solid state. Studies on various isomers, such as 1,3,5-tris(bromomethyl)benzene and 1,4-bis(tribromomethyl)benzene, have elucidated the key structural parameters and intermolecular forces that govern their crystal architecture.

Determination of Molecular Geometry and Bond Parameters

X-ray diffraction studies have successfully determined the molecular structures of several bromomethyl-substituted benzenes, confirming the geometry of the benzene core and the orientation of the substituent groups. For instance, in 1,3,5-tris(bromomethyl)benzene, the asymmetric unit consists of a single molecule. researchgate.net Two of the bromomethyl groups are situated on one side of the aromatic ring's plane, while the third is on the opposite side, resulting in an approximate non-crystallographic Cs point group symmetry. researchgate.netunifr.ch The planes defined by the C-C-Br bonds of the peripheral groups are nearly perpendicular to the benzene ring's average plane, with angles ranging from 82.6(2)° to 85.1(2)°. researchgate.net The C-Br bonds subtend angles between 66.43(12)° and 68.02(12)° with the aromatic ring's plane. researchgate.net

In the case of 1,4-bis(tribromomethyl)benzene, two concomitant polymorphs have been identified, (Ia) and (Ib), both of which exhibit crystallographic inversion symmetry. academie-sciences.fr The primary structural difference between these polymorphs lies in the orientation of the CBr3 groups. academie-sciences.fr The C–Br bond length in related brominated benzene derivatives is approximately 1.9 Å, with the methyl carbons maintaining a tetrahedral geometry.

Detailed crystallographic data for various isomers provide insight into their specific bond parameters.

Selected Crystallographic and Geometric Parameters for (Tribromomethyl)benzene Derivatives

| Compound | Crystal System | Space Group | Key Geometric Feature(s) | Reference |

|---|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | - | - | C-C-Br plane to ring plane angles: 82.6-85.1°. C-Br bond to ring plane angles: 66.4-68.0°. | researchgate.net |

| 1,4-Bis(tribromomethyl)benzene (Polymorph Ia) | Monoclinic | P2(1)/n | Molecule has crystallographic inversion symmetry. | academie-sciences.fr |

| 1,4-Bis(tribromomethyl)benzene (Polymorph Ib) | Monoclinic | C2/c | Molecule has crystallographic inversion symmetry. | academie-sciences.fr |

| 1,2,3-Tris(bromomethyl)benzene | - | - | Br2 is 'trans' to Br1 and Br3 relative to the ring plane. |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of bromomethyl-substituted benzenes is primarily dictated by a variety of weak intermolecular interactions. unifr.ch These include Br···Br interactions (halogen bonding), weak C-H···Br hydrogen bonds, and C-H···π interactions. researchgate.netunifr.ch The interplay of these forces results in diverse and complex packing motifs. researchgate.net

For the two polymorphs of 1,4-bis(tribromomethyl)benzene, molecular packing is also largely determined by Br···Br interactions. academie-sciences.fr Polymorph (Ia) additionally features a C-H···Br hydrogen bond, and both polymorphs exhibit a Br···π contact. academie-sciences.fr The arrangement of these interactions leads to distinct supramolecular architectures; in (Ia), contacts form a tube-like substructure, while in (Ib), they link molecules into double layers. academie-sciences.fr

Studies on a range of bromo- and/or bromomethyl-substituted benzenes reveal that despite close chemical similarities, the packing motifs can be highly variable. researchgate.net Some isomers form layer structures, while others display complex three-dimensional packings that can be analyzed in terms of interconnected ribbons or chains of halogen-halogen interactions. researchgate.net In most cases, van der Waals interactions also contribute significantly to the stabilization of the crystal structure.

Intermolecular Interactions in (Tribromomethyl)benzene Derivatives

| Compound Isomer | Interaction Type | Resulting Packing Motif | Reference |

|---|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Br···Br, C-H···Br, C-H···π | Close-packed 3D structure | researchgate.netunifr.ch |

| 1,4-Bis(tribromomethyl)benzene (Ia) | Br···Br, C-H···Br, Br···π | Tube-like substructure | academie-sciences.fr |

| 1,4-Bis(tribromomethyl)benzene (Ib) | Br···Br, Br···π | Double layers | academie-sciences.fr |

| 1,2,3-Tris(bromomethyl)benzene | Br···Br, C-H···Br | 3D packing with ribbons of linked Br3 and Br4 rings | |

| ortho-Bis(bromomethyl)benzene | C-H···π | Major role in packing |

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy are powerful tools for characterizing the molecular structure and electronic properties of (tribromomethyl)benzene and its derivatives. Infrared (IR), Raman, and UV-Vis spectroscopy provide detailed insights into vibrational modes and electronic transitions within the molecule.

Detailed Vibrational Mode Assignments (IR, Raman)

The vibrational spectra of (tribromomethyl)benzene derivatives are complex, with contributions from the benzene ring and the bromomethyl substituents. For 1,3,5-tris(bromomethyl)benzene, a combination of experimental Fourier-transform infrared (FT-IR) spectroscopy and theoretical calculations using density functional theory (DFT) has allowed for detailed vibrational mode assignments. researchgate.net A reasonable match is found between the calculated and experimental spectra. unifr.ch

A notable finding is that intermolecular interactions within the crystal lattice, such as C-H···Br and C-H···π contacts, can cause a red-shift (a shift to lower frequency) for certain vibrational modes, particularly those associated with the pendant –CH2Br groups. researchgate.netunifr.ch For example, modes involving the motion of C-H bonds engaged in these weak interactions are observed at wider intervals in the experimental spectrum compared to single-molecule calculations. researchgate.net

The characteristic vibrations of substituted benzenes include C-H stretching, C=C stretching of the aromatic ring, and various in-plane and out-of-plane bending modes. The C=C stretching vibrations in aromatic compounds typically appear in the 1430-1650 cm-1 region. The presence of the bromomethyl groups introduces additional vibrational modes, such as C-Br stretching and CH2 bending.

Selected Vibrational Mode Assignments for 1,3,5-Tris(bromomethyl)benzene

| Experimental FT-IR (cm-1) | Calculated (DFT) (cm-1) | Assignment (Potential Energy Distribution) | Reference |

|---|---|---|---|

| 3069 | 3071 | ν(C-H)Ph | researchgate.net |

| 3006 | 3010 | ν(C-H)CH2 | researchgate.net |

| 1455 - 1385 | ~1450 | δ(CH2) or [δ(CH2) + δ(Ph)] | researchgate.net |

| 1216 | 1213 | ω(CH2) | researchgate.net |

| 679 | 680 | ν(C-Br) | researchgate.net |

| 548 - 519 | ~540 | γ(Ph-C) and τ(Ph-C) | researchgate.net |

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions

The electronic absorption spectra of (tribromomethyl)benzene derivatives are dominated by transitions within the benzene chromophore. Unsubstituted benzene exhibits strong absorption below 200 nm (π → π* transition) and a much weaker, vibronically-assisted band around 254-260 nm. nist.gov Substitution on the benzene ring can cause bathochromic (shift to longer wavelength) and hyperchromic (increase in intensity) shifts of these absorption bands.

Fluorescence in benzene derivatives arises from the emission of a photon as the molecule relaxes from an excited electronic state (typically the first singlet state, S1) to the ground state (S0). single-molecule.nl The fluorescence emission spectrum is generally a mirror image of the lowest-energy absorption band and occurs at longer wavelengths (lower energy) than the absorption. single-molecule.nl The efficiency and wavelength of fluorescence are highly dependent on the nature and position of substituents on the benzene ring. While many benzene derivatives fluoresce, specific fluorescence data for (tribromomethyl)benzene is sparse in the reviewed literature.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intrinsic properties of (Tribromomethyl)benzene. These computational methods allow for a detailed examination of its electronic structure, geometry, and reactivity.

The electronic structure of (Tribromomethyl)benzene is significantly influenced by the tribromomethyl (-CBr3) group. This substituent is strongly electron-withdrawing due to the high electronegativity of the bromine atoms. This inductive effect (-I) reduces the electron density of the benzene ring.

Theoretical calculations, such as those performed on analogous substituted benzenes, help in understanding the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in related compounds like 1-bromo-4-fluoro-2-(trichloromethyl)benzene, the potent electron-withdrawing nature of the trihalomethyl group is known to lower the HOMO energy level, which in turn reduces the likelihood of electrophilic attack on the aromatic ring. A similar effect is anticipated for (Tribromomethyl)benzene.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity. For substituted benzenes, the nature of the substituent dictates this energy gap. While specific HOMO-LUMO energy values for (Tribromomethyl)benzene require dedicated calculations, studies on similar molecules like 1,3,5-tribromo-2,4,6-trifluoro-benzene using DFT (B3LYP/6-31++G(d,p)) have shown how multiple halogen substituents collectively influence the frontier orbital energies. researchgate.net The analysis of HOMO and LUMO compositions would reveal the distribution of electron density and identify the most probable sites for nucleophilic and electrophilic attacks.

Table 1: Predicted Electronic Properties of (Tribromomethyl)benzene based on Analogous Compounds

| Property | Expected Influence of -CBr3 group | Rationale |

|---|---|---|

| HOMO Energy | Lowered | Strong electron-withdrawing nature of the tribromomethyl group. |

| LUMO Energy | Lowered | Delocalization of the LUMO over the aromatic system and the substituent. |

| HOMO-LUMO Gap | Modified | Dependent on the relative lowering of HOMO and LUMO energies. |

| Electron Density on Benzene Ring | Decreased | Inductive effect of the three bromine atoms. |

This table is generated based on theoretical principles and data from analogous compounds.

The three-dimensional structure of (Tribromomethyl)benzene, including bond lengths, bond angles, and dihedral angles, can be accurately predicted through geometry optimization using quantum chemical methods. DFT calculations, often at the B3LYP level of theory with appropriate basis sets like 6-31G(d,p) or aug-cc-pVTZ, are commonly employed for this purpose. molssi.orgnih.gov

For the related molecule 1,3,5-Tris(bromomethyl)benzene, crystallographic studies and DFT calculations have provided detailed geometrical parameters. researchgate.net In this molecule, two of the bromo substituents are located on one side of the aromatic ring's plane, while the third is on the opposite side, resulting in an approximate C_s point group symmetry. researchgate.net For (Tribromomethyl)benzene, a key geometrical feature would be the C-C-Br and Br-C-Br bond angles within the tribromomethyl group, as well as the C-C bond length connecting this group to the benzene ring. Steric hindrance between the bulky bromine atoms and the ortho hydrogens of the benzene ring will likely lead to a staggered conformation being the most stable.

Conformational analysis is crucial for flexible molecules. nih.gov While the benzene ring itself is rigid, rotation around the C-C single bond connecting the tribromomethyl group to the ring can result in different conformers. Computational studies can map the potential energy surface associated with this rotation to identify the global minimum energy conformer and any rotational barriers. For instance, in 1-bromo-4-fluoro-2-(trichloromethyl)benzene, while the trichloromethyl group can rotate, steric interactions with adjacent substituents can restrict certain conformations.

Table 2: Predicted Geometrical Parameters for (Tribromomethyl)benzene

| Parameter | Predicted Value Range | Method of Prediction |

|---|---|---|

| C-Br bond length | ~1.94 Å | DFT calculations on analogous compounds. |

| C(ring)-C(substituent) bond length | ~1.51 Å | DFT calculations on analogous compounds. |

| Br-C-Br bond angle | ~109.5° (tetrahedral) | Standard sp3 hybridization, with slight deviations due to steric repulsion. |

| Most Stable Conformation | Staggered | Minimization of steric hindrance between bromine and ortho-hydrogen atoms. |

This table is generated based on theoretical principles and data from analogous compounds.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms. researchgate.net This involves identifying reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. researchgate.net

A relevant reaction is the radical bromination of toluene (B28343), which can proceed through multiple steps to form benzyl (B1604629) bromide, (dibromomethyl)benzene (B1582451), and ultimately (tribromomethyl)benzene. Theoretical studies on the reaction of a bromine atom with toluene have shown that the abstraction of a benzylic hydrogen is the most favorable pathway. researchgate.net The free energy profile for the successive bromination steps of the methyl group can be computationally modeled. Such calculations would involve locating the transition state for each hydrogen abstraction by a bromine radical and the subsequent reaction with Br2.

For instance, a computational study on the photochemical radical benzylic bromination with Br2 reported the free energy profile for the steps leading to (dibromomethyl)benzene and (tribromomethyl)benzene using the B2GP-PLYP method. researchgate.net These calculations help in understanding the kinetics and thermodynamics of each step. The geometry of the transition state provides insight into the bond-breaking and bond-forming processes. For the abstraction of a hydrogen from the methyl group of toluene by a bromine atom, the transition state would feature a partially broken C-H bond and a partially formed H-Br bond.

Chemical reactions are often carried out in a solvent, which can significantly influence reaction rates and equilibria. rsc.org Theoretical models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., Polarizable Continuum Model - PCM), or explicitly, by including a number of solvent molecules in the calculation. rsc.org

For reactions involving (Tribromomethyl)benzene, the choice of solvent can alter the relative energies of reactants, products, and transition states. For example, in the SN2 reaction of 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene, discrepancies between DFT-predicted regioselectivity and experimental outcomes highlight the need for including solvent effects in the theoretical models. Similarly, in the radical bromination of toluene to form (tribromomethyl)benzene, polar solvents can increase the reaction rate compared to nonpolar solvents. researchgate.net

Computational studies can simulate the solvation free energy to predict how a solvent will affect the thermodynamics of a reaction. For instance, simulating the solvation free energy in different solvents like DMF versus THF can help in optimizing reaction conditions. These models are crucial for comparing theoretical predictions with experimental results obtained in solution.

Quantum chemical calculations are widely used to predict various spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. arxiv.orgnih.govfaccts.de These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

DFT methods can calculate the vibrational frequencies and intensities of (Tribromomethyl)benzene. Comparing the calculated IR and Raman spectra with experimental data allows for a detailed assignment of the vibrational modes. For 1,3,5-Tris(bromomethyl)benzene, DFT calculations have been used to interpret its vibrational spectrum, noting a red-shift in some modes due to intermolecular interactions in the crystal structure. researchgate.net Machine learning models are also emerging as a tool to predict IR spectra with high accuracy and reduced computational cost. arxiv.orgresearchgate.net

Similarly, NMR chemical shifts can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The prediction of 1H and 13C NMR spectra for (Tribromomethyl)benzene would be crucial for its characterization. Computational studies on related halogenated benzenes have shown that DFT calculations can accurately reproduce experimental chemical shifts, especially when conformational averaging and solvent effects are considered. nih.govusp.br

Table 3: Computational Methods for Spectroscopic Prediction

| Spectrum | Computational Method | Basis Set Example | Key Information Obtained |

|---|---|---|---|

| Infrared (IR) | DFT (e.g., B3LYP) | 6-311+G(d,p) | Vibrational frequencies and intensities. arxiv.org |

| Raman | DFT (e.g., B3LYP) | 6-311+G(d,p) | Raman active vibrational modes. researchgate.net |

| NMR | GIAO-DFT | 6-311++G(2d,p) | 1H and 13C chemical shifts. nih.gov |

This table summarizes common computational approaches for spectroscopic prediction.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. mdpi.com While quantum chemical calculations are typically performed on single molecules or small clusters in a static manner, MD simulations can model the dynamics of a large number of molecules, including solvent, over a period of time.

For (Tribromomethyl)benzene, MD simulations could be employed to study its behavior in different environments. For example, simulations could explore its aggregation behavior in various solvents, its interaction with surfaces, or its diffusion properties. In the context of materials science, MD simulations have been used to study the steric crowding of related molecules like 1,3,5-tris(bromomethyl)-2,4,6-triethylbenzene in polymer matrices.

Computational and Theoretical Investigations

Conformational Dynamics and Intermolecular Interactions in Solution

The conformational landscape and intermolecular interactions of (Tribromomethyl)benzene in solution are complex phenomena governed by a delicate balance of steric and electronic effects, as well as solvent-solute interactions. While specific experimental studies on the solution-phase dynamics of (Tribromomethyl)benzene are not extensively documented in publicly available literature, a comprehensive understanding can be constructed through theoretical and computational chemistry approaches. These methods provide invaluable insights into the molecule's behavior at an atomic level.

Computational techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are instrumental in exploring the potential energy surface of (Tribromomethyl)benzene, identifying stable conformers, and characterizing the nature of its interactions with solvent molecules. usp.bracs.org The tribromomethyl group, with its bulky and electronegative bromine atoms, is expected to dominate the conformational preferences and interaction patterns of the molecule.

The rotation around the C-C single bond connecting the benzene (B151609) ring and the tribromomethyl group is a key determinant of the conformational dynamics of (Tribromomethyl)benzene. Theoretical calculations on analogous benzyl (B1604629) derivatives suggest that the preferred conformation is often a result of minimizing steric repulsion between the substituent and the ortho-hydrogens of the benzene ring. nih.gov For (Tribromomethyl)benzene, this would involve the orientation of the C-Br bonds relative to the plane of the aromatic ring.

Molecular dynamics simulations can be employed to model the behavior of (Tribromomethyl)benzene in various solvents, revealing how the solvent environment influences its conformational equilibrium. researchgate.netrsc.org The nature of the solvent, whether polar or non-polar, plays a crucial role in stabilizing different conformers through various intermolecular forces.

Intermolecular Interactions:

The primary intermolecular interactions involving (Tribromomethyl)benzene in solution include:

Van der Waals Forces: These are the dominant interactions, particularly in non-polar solvents. The large, polarizable bromine atoms contribute significantly to London dispersion forces.

Halogen Bonding: The bromine atoms in the tribromomethyl group can act as halogen bond donors, interacting with Lewis basic sites on solvent molecules. mdpi.com The strength of these interactions would depend on the electron-donating ability of the solvent.

Dipole-Dipole Interactions: Although the molecule itself has a relatively small net dipole moment due to symmetry, localized dipoles in the C-Br bonds can engage in electrostatic interactions with polar solvent molecules.

π-Interactions: The aromatic ring can participate in π-stacking or π-hydrogen bonding with suitable solvent molecules.

The interplay of these interactions dictates the solvation structure around the (Tribromomethyl)benzene molecule and influences its macroscopic properties.

Research Findings:

While direct research on (Tribromomethyl)benzene is limited, studies on related brominated benzene derivatives provide valuable insights. For instance, investigations into the intermolecular interactions of other brominated aromatic compounds have highlighted the importance of halogen bonding in their crystal packing and solution-phase behavior. acs.org Computational studies on benzyl halides have shown that the conformational preferences are sensitive to both steric hindrance and subtle electronic effects. nih.govresearchgate.net

The following interactive data table summarizes the expected dominant intermolecular interactions and their likely influence on the conformational preferences of (Tribromomethyl)benzene in different types of solvents, based on general principles and findings from related compounds.

| Solvent Type | Dominant Intermolecular Interaction with (Tribromomethyl)benzene | Expected Influence on Conformational Dynamics |

| Non-Polar (e.g., Benzene, Hexane) | Van der Waals forces (London dispersion) | Conformations will be primarily dictated by intramolecular steric hindrance, with minimal influence from the solvent. |

| Polar Aprotic (e.g., Acetone, DMSO) | Dipole-dipole interactions, Halogen bonding | The solvent may stabilize conformers with a larger net dipole moment. Halogen bonding with the solvent's Lewis basic sites could influence the orientation of the tribromomethyl group. |

| Polar Protic (e.g., Water, Methanol) | Dipole-dipole interactions, Weak hydrogen bonding with the aromatic ring | Similar to polar aprotic solvents, but with the additional possibility of weak C-H···O hydrogen bonds between the solvent and the benzene ring. |

It is important to note that this table represents a qualitative prediction based on established chemical principles. Detailed quantitative analysis through dedicated computational studies on (Tribromomethyl)benzene would be necessary to fully elucidate its conformational dynamics and intermolecular interactions in solution.

Applications in Advanced Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The trifunctional nature of 1,3,5-tris(bromomethyl)benzene (B90972) allows it to act as a central core from which complex, multi-armed structures can be elaborated. This has been exploited in the synthesis of specialized ligands, dendrimers, and star-shaped macromolecules.

Synthesis of Branched Ligands and Chelates

1,3,5-Tris(bromomethyl)benzene is a key starting material for creating branched, tripodal ligands designed to coordinate with metal ions. researchgate.net The three bromomethyl groups can undergo nucleophilic substitution reactions with various chelating units. For instance, reaction with β-diketones like acetylacetone (B45752) in the presence of a base leads to the formation of new chelating ligands where three β-diketone fragments are linked to the central benzene (B151609) ring. researchgate.net

Another example involves the synthesis of ligands containing three pyrazolylmethane units. rsc.org By reacting 2,4,6-tris(bromomethyl)mesitylene (B1293842) with tris-2,2,2-(1-pyrazolyl)ethanol in the presence of sodium hydride, a branched ligand with three distinct coordination pockets is formed. rsc.org This strategy allows for the creation of complex ligands capable of forming stable complexes with one or more metal centers.

Table 1: Examples of Branched Ligands Synthesized from (Tribromomethyl)benzene Derivatives

| Precursor | Reactant | Resulting Ligand Structure |

|---|---|---|

| 1,3,5-Tris(bromomethyl)benzene | Acetylacetone | 1,3,5-Tris[(acetylaceton-3-yl)methyl]benzene |

Construction of Dendrimeric and Hyperbranched Polymers

Dendrimers and hyperbranched polymers (HBPs) are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. rsc.org 1,3,5-Tris(bromomethyl)benzene is frequently used as a core molecule in the divergent synthesis of these structures. researchgate.netacs.org The synthesis of HBPs is often a one-pot process involving the polymerization of an ABₓ monomer, which offers an advantage over the multi-step synthesis required for perfect dendrimers. rsc.org

In a typical divergent approach, the core molecule, such as 1,3,5-tris(bromomethyl)benzene, reacts with monomer units that possess one reactive group and two or more latent functional groups. This process is repeated iteratively, leading to successive "generations" of the dendrimer, each layer adding more branches and terminal groups. This method has been used to prepare polyester (B1180765) dendrimers and other dendrimer-like polymers. researchgate.netresearchgate.net The synthesis of polyamide metallodendrimers has also been reported, which show potential catalytic activities. acs.org

Precursors for Star-Shaped Oligomers and Macromolecules

The C3 symmetry of 1,3,5-tris(bromomethyl)benzene makes it an ideal precursor for star-shaped molecules, where three identical arms radiate from a central benzene core. nih.govgoogle.com These molecules have well-defined structures and are of interest for their unique photophysical and electronic properties. nih.gov

Star-shaped arylenevinylene oligomers, for example, have been synthesized using Wittig condensation or Heck coupling reactions starting from 1,3,5-tris(bromomethyl)benzene. nih.gov The synthesis involves converting the bromomethyl groups into phosphonium (B103445) salts (for the Wittig route) or using them in palladium-catalyzed cross-coupling reactions. nih.gov Similarly, star-shaped molecules with various heterocyclic arms, such as 1,2,4-triazole (B32235), have been synthesized by reacting 1,3,5-tris(bromomethyl)benzene with the corresponding heterocycle. rsc.org These strategies demonstrate the utility of (tribromomethyl)benzene as a scaffold for creating precisely defined macromolecular architectures. rsc.orggoogle.com

Reagent in Specialized Organic Transformations

Beyond its role as a structural core, (tribromomethyl)benzene and its derivatives are employed as key reagents in specialized chemical reactions, including controlled polymerizations and the linking of biological molecules.

Initiators for Controlled Radical Polymerizations (e.g., ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful method for producing well-defined polymers with controlled molecular weights and low polydispersity. acs.orgresearchgate.net The process relies on a suitable initiator, typically an alkyl halide, that can reversibly generate radicals in the presence of a transition metal catalyst. acs.org

Multifunctional initiators are used to synthesize star-shaped polymers. Tris(bromomethyl)mesitylene, a structurally related compound, has been used as a trifunctional initiator for the ATRP of styrene, leading to the formation of three-arm star polymers. cmu.edu The bromomethyl groups on the benzene ring serve as the initiation sites from which polymer chains grow. The efficiency of initiation is a critical factor in achieving a controlled polymerization and producing polymers with the desired architecture. researchgate.net The use of such initiators allows for the combination of functionality and architecture, resulting in multifunctional polymers with unique shapes and compositions. researchgate.net

Table 2: (Tribromomethyl)benzene Derivatives in ATRP

| Initiator | Monomer | Polymer Architecture |

|---|

Linkers in Bioconjugation Strategies

The development of efficient and stable methods for linking molecules to biological entities like peptides and antibodies is a major goal in medicinal chemistry and biotechnology. 1,3,5-Tris(bromomethyl)benzene has emerged as a valuable scaffold for bioconjugation, particularly for linking to cysteine residues. acs.orgnih.gov

This strategy often involves the partial reduction of disulfide bonds in a protein to generate free thiol groups. acs.orgnih.gov These thiols can then react with a derivative of 1,3,5-tris(bromomethyl)benzene. For example, a mono-functionalized dibromobenzyl derivative can act as a bis-alkylating agent, reacting with two cysteine thiols to re-bridge the disulfide bond with a stable thioether linkage. acs.orgcsic.es This approach has been used to conjugate molecules to antibodies and peptides, preserving the integrity and binding affinity of the biological component. acs.orgnih.gov The resulting thioether bonds are chemically stable, which is an advantage over other conjugation chemistries like maleimide-thiol additions that can undergo retro-Michael reactions. csic.es This makes the mesitylene (B46885) scaffold a promising linker for creating stable antibody-drug conjugates (ADCs). nih.gov It has also been used to create constrained bicyclic peptides. rsc.org

Development of Functional Materials

(Tribromomethyl)benzene serves as a critical building block in materials science, primarily owing to the three reactive bromomethyl groups attached to a central benzene core. This trifunctional nature allows it to act as a cross-linker or a tripodal core for creating complex, three-dimensional polymer networks and frameworks with tailored properties for specific advanced applications.

Fabrication of Microporous Organic Polymers for Gas Adsorption

(Tribromomethyl)benzene is extensively used as a cross-linking agent in the synthesis of microporous organic polymers (MOPs), including hyper-cross-linked polymers (HCPs) and covalent organic polymers (COPs), which are noted for their high stability and significant potential in gas storage and separation. The primary synthesis method involves Friedel-Crafts alkylation, where (Tribromomethyl)benzene reacts with various aromatic compounds that act as rigid building blocks. rsc.orgresearchgate.net

These reactions are typically catalyzed by anhydrous Lewis acids like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane (B109758) (DCM). rsc.org Studies have shown that the choice of catalyst can significantly impact the properties of the resulting polymer; for instance, AlCl₃ has been demonstrated to be a more effective catalyst than FeCl₃ for creating polymers with superior gas sorption properties. rsc.orgresearchgate.net The resulting polymers are predominantly microporous, thermally stable, and possess high surface areas, reaching up to 1783 m²/g. rsc.orgresearchgate.netresearchgate.net

The selection of the co-condensing aromatic monomer allows for the tuning of the polymer's pore structure and surface chemistry, thereby influencing its gas adsorption capabilities. For example, polymers synthesized from (Tribromomethyl)benzene and 1,3,5-triphenylbenzene (B1329565) have demonstrated exceptional CO₂ uptake. researchgate.netresearchgate.net Specifically, the polymer designated C1M3-Al, synthesized from 1,3,5-tris(bromomethyl)benzene and 1,3,5-triphenylbenzene, exhibits a high CO₂ uptake of 181 mg/g (at 273 K and 1 bar) and a hydrogen (H₂) uptake of 19.1 mg/g (at 77 K and 1 bar). rsc.orgresearchgate.net

Another synthetic strategy involves the self-coupling of 1,3,5-tris(bromomethyl)benzene in the presence of FeCl₃ to produce covalent organic polymers. kaust.edu.sa This method can leave some bromomethyl groups unreacted, providing pendent reactive sites for post-synthetic modification. These bromine-rich polymers can be functionalized by exchanging the bromine with groups like amines, nitriles, or thiols to enhance the material's affinity for specific gases like CO₂. kaust.edu.sa

The research highlights the cost-effective advantage of using common aromatic compounds and (Tribromomethyl)benzene, positioning these materials as promising candidates for large-scale clean energy applications, such as carbon capture and hydrogen storage. rsc.orgresearchgate.net

| Polymer Designation | Cross-linker | Aromatic Monomer | Catalyst | BET Surface Area (m²/g) | CO₂ Uptake (mg/g) at 273 K, 1 bar | H₂ Uptake (mg/g) at 77 K, 1 bar | Reference |

|---|---|---|---|---|---|---|---|

| C1M1-Al | (Tribromomethyl)benzene | Benzene | AlCl₃ | 688 | 101 | 12.5 | rsc.orgacs.org |

| C1M2-Al | (Tribromomethyl)benzene | Biphenyl | AlCl₃ | 1385 | 152 | 16.8 | rsc.org |